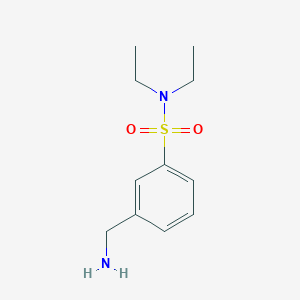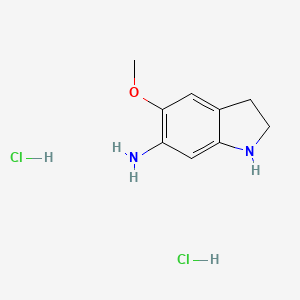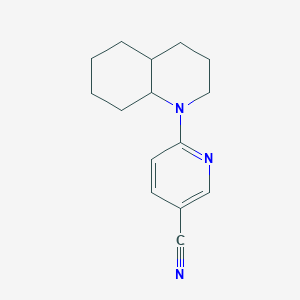
6-(octahydroquinolin-1(2H)-yl)nicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Octahydroquinolin-1(2H)-yl)nicotinonitrile is a complex organic compound that features a quinoline derivative structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(octahydroquinolin-1(2H)-yl)nicotinonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of nicotinonitrile with an octahydroquinoline derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized to minimize waste and maximize efficiency, often involving automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Octahydroquinolin-1(2H)-yl)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
6-(Octahydroquinolin-1(2H)-yl)nicotinonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism by which 6-(octahydroquinolin-1(2H)-yl)nicotinonitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinolin-2(1H)-ones: These compounds share a similar quinoline core structure and are known for their pharmacological properties.
Phenanthridin-6-ones: Another class of compounds with a similar structure, often used in medicinal chemistry.
Uniqueness
6-(Octahydroquinolin-1(2H)-yl)nicotinonitrile is unique due to its specific substitution pattern and the presence of the nicotinonitrile moiety. This combination of structural features gives it distinct chemical and biological properties compared to other quinoline derivatives.
Eigenschaften
CAS-Nummer |
827322-99-6 |
|---|---|
Molekularformel |
C15H19N3 |
Molekulargewicht |
241.33 g/mol |
IUPAC-Name |
6-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C15H19N3/c16-10-12-7-8-15(17-11-12)18-9-3-5-13-4-1-2-6-14(13)18/h7-8,11,13-14H,1-6,9H2 |
InChI-Schlüssel |
MMKRVWBIZQYZIK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2C(C1)CCCN2C3=NC=C(C=C3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


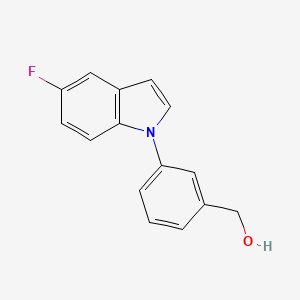
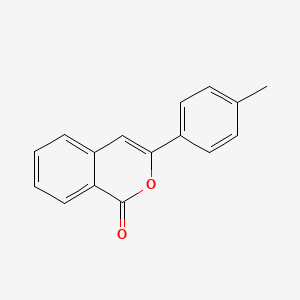
![3-Bromo-6-nitropyrazolo[1,5-a]pyrimidine](/img/structure/B11871935.png)
![7-Phenylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B11871939.png)


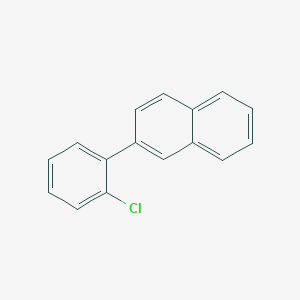
![5'-Bromo-1',3'-dihydrospiro[cyclopropane-1,2'-indene]-3'-amine](/img/structure/B11871958.png)




